N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-{[(3-Chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic small molecule characterized by a thiazole ring core substituted at the 2-position with a cyclopropanecarboxamide group and at the 4-position with a methylene-linked carbamoyl moiety bearing a 3-chloro-4-methylphenyl group. The 3-chloro-4-methylphenyl substituent introduces both electron-withdrawing (chloro) and electron-donating (methyl) groups, which may synergistically modulate solubility, target binding, and metabolic stability .
Properties
IUPAC Name |
N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-9-2-5-11(6-13(9)17)18-14(21)7-12-8-23-16(19-12)20-15(22)10-3-4-10/h2,5-6,8,10H,3-4,7H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLUKNWNTPASQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues and Their Properties
The following table summarizes structurally related compounds, highlighting differences in substituents, molecular properties, and reported applications:
Comparative Analysis
Chlorine’s electron-withdrawing nature may also strengthen binding to enzymatic targets (e.g., acetylcholinesterase in insects) . Cyprofuram replaces the thiazole ring with a tetrahydrofuran-2-one moiety, reducing aromaticity but introducing a lactone ring. This modification is critical for its fungicidal activity, likely through interference with fungal sterol biosynthesis . Compound 85 incorporates a benzo[d][1,3]dioxole group, which increases steric bulk and metabolic stability compared to the target compound’s chloro-methylphenyl substituent .
Synthetic Accessibility The target compound’s synthesis likely parallels methods described for N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide , involving condensation of cyclopropanecarboxylic acid derivatives with functionalized thiazole intermediates. Yields may vary based on the reactivity of the 3-chloro-4-methylphenyl carbamoyl group.
Physicochemical Properties
- Molecular Weight and Polarity : The target compound (MW: ~364.88 g/mol) is heavier than cyprofuram (MW: ~276.71 g/mol) due to the thiazole ring and extended substituents. Its polarity is moderated by the chloro and methyl groups, balancing solubility and membrane penetration.
- Inabenfide ’s pyridinecarboxamide group introduces hydrogen-bonding capacity, enhancing water solubility but possibly reducing bioavailability compared to the target compound’s thiazole-cyclopropane framework .
Research Findings and Implications
- Agrochemical Potential: The structural similarity to cyprofuram and inabenfide suggests the target compound may exhibit fungicidal or plant growth-regulating activity. Preliminary modeling could assess its affinity for cytochrome P450 enzymes or chitin synthase targets .
- SAR Insights : Replacing the 3-chloro-4-methylphenyl group with 4-trifluoromethylphenyl (as in ’s analogs) could further enhance binding potency and photostability .
- Toxicity Considerations: Chlorinated aromatic rings, as in the target compound, may raise environmental persistence concerns compared to non-halogenated analogs like Compound 85 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
